3-O-Benzyl-alpha,beta-D-mannopyranoside
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Overview
Description
3-O-Benzyl-alpha,beta-D-mannopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-alpha,beta-D-mannopyranoside typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of carbohydrate derivatives as starting materials, which undergo a series of chemical transformations including protection, oxidation, and substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient conversion of starting materials to the target compound.
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-alpha,beta-D-mannopyranoside can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
3-O-Benzyl-alpha,beta-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-alpha,beta-D-mannopyranoside involves its interaction with specific molecular targets. The hydroxyl groups and phenylmethoxy group enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol: This compound shares a similar backbone but lacks the phenylmethoxy group.
(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate: Another structurally related compound with additional functional groups.
Properties
IUPAC Name |
(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-ZZPXGVNTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H](C(OC(C2O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676257 |
Source
|
Record name | 3-O-Benzyl-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65926-00-3 |
Source
|
Record name | 3-O-Benzyl-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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